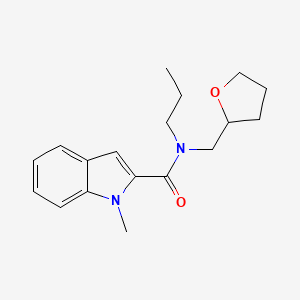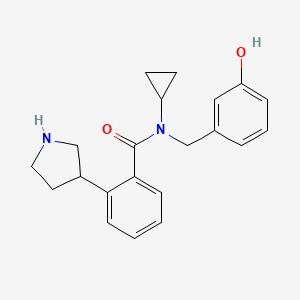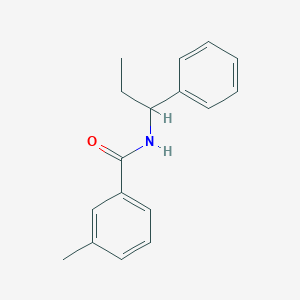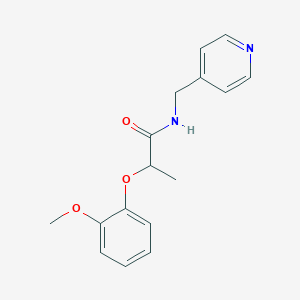![molecular formula C16H20N4O2S B5377999 2-({4-allyl-5-[(2,5-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5377999.png)
2-({4-allyl-5-[(2,5-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({4-allyl-5-[(2,5-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide is a chemical compound that belongs to the family of triazole derivatives. This compound has been widely studied for its potential applications in scientific research due to its unique chemical properties. In
Wirkmechanismus
The mechanism of action of 2-({4-allyl-5-[(2,5-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide is not fully understood. However, it is believed that this compound works by inhibiting the growth of cancer cells and microorganisms. It has also been found to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
2-({4-allyl-5-[(2,5-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and microorganisms, as well as reduce oxidative stress and inflammation. This compound has also been found to have neuroprotective effects, which may make it a potential therapeutic agent for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-({4-allyl-5-[(2,5-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide in lab experiments is its potential therapeutic applications. This compound has been found to have antimicrobial, antifungal, and antitumor properties, as well as potential therapeutic effects for the treatment of various diseases. However, one limitation of using this compound in lab experiments is its complex synthesis process, which may make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for the study of 2-({4-allyl-5-[(2,5-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide. One direction is to further investigate its potential therapeutic applications for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its mechanism of action in more detail in order to better understand its potential therapeutic effects. Additionally, future studies could focus on improving the synthesis method of this compound in order to make it more accessible for scientific research.
Conclusion
In conclusion, 2-({4-allyl-5-[(2,5-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to exhibit antimicrobial, antifungal, and antitumor properties, as well as potential therapeutic effects for the treatment of various diseases. While the synthesis process for this compound is complex, future research could focus on improving its accessibility and investigating its potential therapeutic applications in more detail.
Synthesemethoden
The synthesis of 2-({4-allyl-5-[(2,5-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide is a complex process that involves several steps. The starting materials for the synthesis include allyl bromide, 2,5-dimethylphenol, sodium hydroxide, and 1,2,4-triazole. The synthesis process involves the reaction of allyl bromide with 2,5-dimethylphenol in the presence of sodium hydroxide to form the intermediate compound. The intermediate compound is then reacted with 1,2,4-triazole to yield the final product.
Wissenschaftliche Forschungsanwendungen
2-({4-allyl-5-[(2,5-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide has been studied for its potential applications in scientific research. This compound has been found to exhibit antimicrobial, antifungal, and antitumor properties. It has also been studied for its potential use as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-[[5-[(2,5-dimethylphenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-4-7-20-15(18-19-16(20)23-10-14(17)21)9-22-13-8-11(2)5-6-12(13)3/h4-6,8H,1,7,9-10H2,2-3H3,(H2,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSMLJVBWPTHPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC2=NN=C(N2CC=C)SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3'-ethyl-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid](/img/structure/B5377922.png)

![N-[1-[(allylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-2-chlorobenzamide](/img/structure/B5377928.png)
![3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5377934.png)

![2-(1H-benzimidazol-2-yl)-3-{4-[(3-methylbenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5377958.png)


![3-[5-(4,5-dimethyl-2-nitrophenyl)-2-furyl]-1-phenyl-2-propen-1-one](/img/structure/B5378007.png)
![N-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B5378019.png)
![N-(2-chloro-4-methylphenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5378024.png)
![11-[(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5378032.png)
